molecular formula C17H23N7O3 B11265916 2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11265916
M. Wt: 373.4 g/mol
InChI Key: FAZNITNQAIQMTR-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylpiperazin-1-yl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H23N7O3/c1-3-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-12-4-6-13(27-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21)

InChI Key

FAZNITNQAIQMTR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N

Origin of Product

United States

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